Methyl 3-oxopropanoate

Description

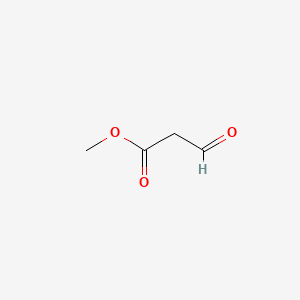

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-7-4(6)2-3-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGADEVQOWQDDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213293 | |

| Record name | Propanoic acid, 3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63857-17-0 | |

| Record name | Propanoic acid, 3-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063857170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-oxopropanoate (B1240783). It details the characteristic chemical shifts, coupling constants, and integration values associated with its keto-enol tautomerism. This document also includes a detailed experimental protocol for acquiring a high-quality spectrum and visual representations of the underlying chemical principles.

Introduction to the ¹H NMR Spectrum of Methyl 3-oxopropanoate

This compound, also known as methyl acetoacetate, is a β-keto ester that prominently exhibits keto-enol tautomerism. This equilibrium between the keto and enol forms is a fundamental concept in organic chemistry and has a profound impact on the molecule's ¹H NMR spectrum. The interconversion between the two tautomers is slow on the NMR timescale, which allows for the simultaneous observation and quantification of both species in solution. The position of this equilibrium is sensitive to the solvent used, with more polar solvents generally favoring the keto form.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is a superposition of the signals from both the keto and enol tautomers. The relative integration of the signals for each form allows for the determination of the equilibrium constant (Keq) in a given solvent. The following table summarizes the typical ¹H NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃).

| Tautomer | Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |

| Keto | Methylene (-CH₂-) | ~3.48 | Singlet (s) | N/A | 2H |

| Methyl Ester (-OCH₃) | ~3.74 | Singlet (s) | N/A | 3H | |

| Acetyl Methyl (-COCH₃) | ~2.27 | Singlet (s) | N/A | 3H | |

| Enol | Vinylic (-CH=) | ~5.04 | Singlet (s) | N/A | 1H |

| Methyl Ester (-OCH₃) | ~3.70 | Singlet (s) | N/A | 3H | |

| Vinylic Methyl (=C-CH₃) | ~2.05 | Singlet (s) | N/A | 3H | |

| Enolic Hydroxyl (-OH) | ~12.1 | Broad Singlet (br s) | N/A | 1H |

Note: The chemical shift of the enolic hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is often broad and may not be suitable for accurate integration.

Experimental Protocol

The following protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the sample holder.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, well-resolved NMR signals.

3. Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

-

A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

-

Set the spectral width to encompass all expected proton signals (e.g., 0-14 ppm).

-

Use a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals corresponding to the keto and enol forms to determine their relative concentrations.

Mandatory Visualizations

Keto-Enol Tautomerism of this compound

The following diagram illustrates the equilibrium between the keto and enol forms of this compound.

Caption: Keto-enol tautomerism of this compound.

Experimental Workflow for ¹H NMR Analysis

This diagram outlines the logical workflow for the ¹H NMR analysis of this compound.

Caption: Experimental workflow for ¹H NMR analysis.

Spin-Spin Coupling in this compound

In the case of this compound, all the observed signals in both the keto and enol forms are singlets. This is because there are no adjacent, non-equivalent protons to cause spin-spin splitting. The following diagram illustrates the absence of proton coupling partners for each distinct proton environment.

Caption: Absence of spin-spin coupling in this compound.

Introduction to Keto-Enol Tautomerism in β-Keto Esters

An In-depth Technical Guide on the Keto-Enol Tautomerism of Methyl 3-Oxopropanoate (B1240783)

Keto-enol tautomerism is a fundamental chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This isomerism is particularly significant in β-dicarbonyl compounds, such as methyl 3-oxopropanoate, due to the presence of an acidic α-hydrogen located between the two carbonyl groups, which facilitates this reversible process.[2] The position of this equilibrium is a critical factor that dictates the molecule's chemical reactivity, polarity, and physical properties. While the keto form is generally more stable for simple carbonyl compounds, the enol form can be significantly stabilized in β-dicarbonyl systems.[3]

The equilibrium is influenced by several factors including the molecular structure, solvent, and temperature.[4] For β-keto esters, the enol form is stabilized by the formation of a conjugated π-system and a six-membered intramolecular hydrogen bond.[1][5][6] Understanding and controlling this equilibrium is vital in drug development and organic synthesis, as the reactivity of the keto and enol tautomers differs substantially; the enol form, for instance, acts as a carbon nucleophile.[1]

The Tautomeric Equilibrium of this compound

This compound exists as an equilibrium mixture of its keto and two possible enol forms, (Z)-enol and (E)-enol. The (Z)-enol form is capable of forming a stable six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. This interaction is a primary stabilizing factor for the enol tautomer, especially in non-polar, aprotic solvents.[2]

Caption: Keto-enol tautomerism of this compound.

The equilibrium is dynamic and highly sensitive to environmental conditions. Generally, polar solvents tend to favor the more polar keto form, while non-polar solvents shift the equilibrium toward the less polar, intramolecularly hydrogen-bonded enol form, a principle often referred to as Meyer's rule.[7][8][9]

Quantitative Analysis of Tautomeric Equilibrium

The most common and reliable method for quantifying the keto-enol ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[10] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.[8][10] Key signals include the α-methylene protons (-CH₂-) of the keto form and the vinylic proton (=CH-) of the enol form.[10]

Table 1: Keto-Enol Equilibrium Data for Analogous β-Keto Esters

| Compound | Solvent | % Enol (Experimental) | Keq ([Enol]/[Keto]) | Reference |

|---|---|---|---|---|

| Ethyl Acetoacetate (B1235776) | Gas Phase | 46 | 0.85 | [11] |

| Ethyl Acetoacetate | CCl₄ (non-polar) | 33 | 0.49 | [11] |

| Ethyl Acetoacetate | Benzene (non-polar) | 46 | 0.85 | [11] |

| Ethyl Acetoacetate | Chloroform | 17 | 0.20 | [11] |

| Ethyl Acetoacetate | Methanol (polar protic) | 27 | 0.37 | [11] |

| Ethyl Acetoacetate | Acetonitrile (polar aprotic) | 8 | 0.09 | [11] |

| Ethyl Acetoacetate | DMSO (polar aprotic) | 9 | 0.10 | [11] |

| Methyl Acetoacetate | Gas Phase | 28.1 (Calculated) | 0.39 | [4] |

| Methyl Acetoacetate | CCl₄ (non-polar) | 9.9 (Calculated) | 0.11 | [4] |

| Methyl Acetoacetate | Acetonitrile (polar aprotic) | 2.6 (Calculated) | 0.03 |[4] |

Note: Data is for analogous compounds and serves as a reference for the expected behavior of this compound. Keq is calculated from the percentage data.

Experimental Protocols

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the procedure for determining the tautomeric equilibrium constant using ¹H NMR.

Methodology:

-

Sample Preparation:

-

Accurately prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) of known concentration (e.g., 0.1 M).

-

Use high-purity deuterated solvents and clean glassware to avoid catalytic impurities.[10]

-

Transfer the solutions to NMR tubes.

-

-

Equilibration:

-

Allow the samples to equilibrate at a constant temperature for a sufficient period (can range from minutes to several hours) to ensure the tautomeric equilibrium is reached before analysis.[10]

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra for each sample.

-

Ensure the spectral window includes the expected chemical shifts for the keto α-methylene protons (typically δ 3-4 ppm) and the enol vinylic proton (typically δ 5-6 ppm).[8]

-

Optimize acquisition parameters for a good signal-to-noise ratio.

-

-

Data Analysis:

-

Carefully integrate the area of a well-resolved signal unique to the keto form (Iketo) and a signal unique to the enol form (Ienol).[12]

-

The keto α-methylene signal (-CH₂-) corresponds to two protons, while the enol vinylic proton (=CH-) corresponds to one proton. This stoichiometry must be accounted for in the calculation.[8]

-

Calculate the mole fraction of the enol form (Xenol) using the formula:

-

Xenol = Ienol / (Ienol + (Iketo / 2))

-

-

Calculate the percentage of the enol form:

-

% Enol = Xenol * 100

-

-

Calculate the equilibrium constant (Keq):

-

Keq = [Enol] / [Keto] = Xenol / (1 - Xenol)

-

-

Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.

Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium. The enol tautomer, with its conjugated π-system, typically absorbs light at a longer wavelength compared to the non-conjugated keto form.[10]

Methodology:

-

Sample Preparation: Prepare solutions of known concentration in the solvent of interest (e.g., ethanol, hexane).

-

Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range.

-

Data Analysis: By measuring the absorbance at wavelengths specific to each tautomer (often determined with the aid of computational chemistry to simulate individual spectra), their relative concentrations can be estimated using the Beer-Lambert law.[10] This method is powerful when combined with quantum chemical calculations.[10]

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for studying keto-enol tautomerism. These methods can be used to:

-

Calculate the relative energies and thermodynamic properties of the keto and enol tautomers in the gas phase and in various solvents (using continuum solvation models like PCM/SMD).[13][14]

-

Predict vibrational frequencies (IR) and NMR chemical shifts, which aids in the interpretation of experimental spectra.[4][15]

-

Analyze electronic properties and bonding, such as through Natural Bond Orbital (NBO) analysis, to understand the strength of the intramolecular hydrogen bond.[4]

Theoretical calculations have shown that for β-keto esters, the relative energy of the cis-enol and keto forms is influenced by the solvent, with polar solvents stabilizing the keto form.[4]

Conclusion

The keto-enol tautomerism of this compound is a crucial aspect of its chemical behavior, governed by a delicate balance between molecular structure and environmental factors. While specific equilibrium data for this compound is sparse, well-established principles from analogous β-keto esters provide a reliable framework for its study. The equilibrium is significantly influenced by solvent polarity, with non-polar solvents favoring the intramolecularly hydrogen-bonded enol form and polar solvents favoring the keto form.[2][9] Detailed experimental investigation, primarily using ¹H NMR spectroscopy as outlined in this guide, is essential for precise quantification of the tautomeric ratio under specific conditions, providing valuable insights for researchers in organic synthesis and drug development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. A Computational Study of the Promiscuity of the SAM-Dependent Methyltransferase AtHTMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Computational Study of Geometry, Solvation Free Energy, Dipole Moment," by Mohammad Firoz Khan, Ridwan Bin Rashid et al. [squjs.squ.edu.om]

- 15. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-oxopropanoate

For Immediate Release

A Deep Dive into the Fragmentation Behavior of a Key Synthetic Building Block for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl 3-oxopropanoate (B1240783). Understanding the fragmentation pathways of this β-keto ester is crucial for its unambiguous identification in complex matrices, a common requirement in synthetic chemistry, metabolomics, and drug discovery. This document outlines the primary fragmentation mechanisms, presents predicted quantitative data, and provides a detailed experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The mass spectrum of methyl 3-oxopropanoate is predicted to be characterized by fragmentation pathways typical of β-keto esters, primarily driven by the presence of two carbonyl groups and an ester moiety. The molecular ion ([M]•+) is expected at an m/z of 102, corresponding to its molecular weight. The fragmentation is anticipated to be dominated by α-cleavages and McLafferty-type rearrangements.

The initial ionization of this compound (C₄H₆O₃) will result in the formation of the molecular ion at m/z 102. The subsequent fragmentation is predicted to proceed through several key pathways:

-

α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.

-

Cleavage of the C2-C3 bond is expected to be a significant pathway, leading to the formation of a stable acylium ion at m/z 59 ([CH₃OC(O)CH₂]⁺) and the loss of a neutral CHO radical.

-

Another important α-cleavage is anticipated at the C3-C4 bond, resulting in the formation of an acylium ion at m/z 29 ([CHO]⁺) and the loss of a [CH₃OC(O)CH₂]• radical.

-

Loss of the methoxy (B1213986) group (•OCH₃) from the molecular ion would generate an acylium ion at m/z 71 ([C₃H₃O₂]⁺).

-

-

McLafferty Rearrangement: While a classical McLafferty rearrangement involving the ester carbonyl is not possible due to the lack of a γ-hydrogen, a rearrangement involving the keto group at the 3-position can be envisioned, although it may not be a major pathway for this small molecule.

Based on the analysis of the closely related compound, methyl acetoacetate (B1235776) (methyl 3-oxobutanoate), the most abundant fragment ions are expected to arise from α-cleavages.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding m/z values, and the proposed neutral losses from the molecular ion (m/z 102). The relative abundance is a prediction based on the general fragmentation of β-keto esters and the known spectrum of methyl acetoacetate.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 102 | [C₄H₆O₃]•⁺ (Molecular Ion) | - | Low |

| 71 | [C₃H₃O₂]⁺ | •OCH₃ | Moderate |

| 59 | [C₃H₅O₂]⁺ | •CHO | High |

| 43 | [C₂H₃O]⁺ | •COOCH₃ | Moderate to High |

| 29 | [CHO]⁺ | •CH₂COOCH₃ | Moderate |

Visualization of Fragmentation Pathways

The logical relationships of the predicted fragmentation pathways of this compound are depicted in the following diagram:

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate. Create a series of dilutions to establish a calibration curve for quantitative analysis.

-

Sample Dilution: For a liquid sample matrix (e.g., a reaction mixture), accurately dilute a known volume or weight of the sample in a suitable volatile solvent. The dilution factor should be chosen to ensure the analyte concentration falls within the linear range of the instrument.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 25 to 200.

-

Acquisition Mode: Full scan for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) of the characteristic fragment ions (e.g., m/z 59, 71, 43) can be employed for enhanced sensitivity and selectivity.

-

3. Data Analysis:

-

Identification: The identification of this compound is achieved by comparing the acquired mass spectrum with reference spectra from spectral libraries (if available) or by interpreting the fragmentation pattern as described in this guide. The retention time from the gas chromatogram provides an additional point of confirmation.

-

Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the prepared standards. The concentration of the analyte in the sample is then determined from this calibration curve.

References

In-Depth Technical Guide to the Infrared Spectroscopy Analysis of Methyl 3-Oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopy analysis of methyl 3-oxopropanoate (B1240783). This document details the characteristic vibrational modes of the molecule, offers a step-by-step experimental protocol for acquiring high-quality spectra, and presents a logical workflow for the analytical process.

Core Principles: Keto-Enol Tautomerism in β-Keto Esters

Methyl 3-oxopropanoate, as a β-keto ester, exists as a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is a critical factor in interpreting its infrared spectrum, as both forms exhibit distinct vibrational frequencies. The position of this equilibrium can be influenced by factors such as the solvent used and the temperature of the sample.

The keto form contains two carbonyl groups (a ketone and an ester), while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group, which is often involved in intramolecular hydrogen bonding. IR spectroscopy is a powerful tool for identifying and distinguishing between these two tautomers.[1]

Quantitative Data Summary: Characteristic Infrared Absorptions

The following table summarizes the expected characteristic infrared absorption bands for both the keto and enol forms of this compound. These values are based on the analysis of β-keto esters and related compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Tautomeric Form | Intensity | Notes |

| ~3400 - 3200 | O-H stretch (intramolecular H-bonded) | Enol | Broad | The broadness is a key indicator of hydrogen bonding. |

| ~2960 - 2850 | C-H stretch (aliphatic) | Keto & Enol | Medium | Corresponds to the methyl and methylene (B1212753) groups in the molecule. |

| ~1745 | C=O stretch (ester) | Keto | Strong | A sharp, strong absorption characteristic of the ester carbonyl group. |

| ~1725 | C=O stretch (ketone) | Keto | Strong | The ketone carbonyl stretch, typically at a slightly lower wavenumber than the ester. |

| ~1650 | C=O stretch (conjugated ester) | Enol | Strong | The ester carbonyl group in the enol form is conjugated with the C=C bond, shifting the absorption to a lower frequency. |

| ~1610 | C=C stretch | Enol | Medium | Corresponds to the carbon-carbon double bond in the enol tautomer. |

| ~1300 - 1100 | C-O stretch | Keto & Enol | Strong | A strong and often broad absorption resulting from the C-O single bond stretching vibrations of the ester group. |

Experimental Protocol: Acquisition of the Infrared Spectrum

This section provides a detailed methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of a neat liquid sample of this compound.

1. Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.[1]

2. Background Spectrum Acquisition:

-

Place a clean, dry salt plate (e.g., NaCl or KBr) in the sample holder.

-

Close the sample compartment and allow it to purge for several minutes.

-

Acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

3. Sample Preparation (Neat Liquid Film):

-

Place a single drop of this compound onto the center of one salt plate.[1]

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Ensure there are no air bubbles trapped in the liquid film.

4. Sample Spectrum Acquisition:

-

Place the prepared salt plate assembly into the sample holder in the spectrometer.

-

Close the sample compartment and allow it to purge.

-

Acquire the sample spectrum. For improved signal-to-noise ratio, it is recommended to co-add 16 to 32 scans.[1]

5. Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Process the spectrum to label the peaks with their respective wavenumbers.

-

Analyze the spectrum by assigning the observed absorption bands to the corresponding vibrational modes of the keto and enol forms of this compound, using the data in the table above as a reference.

6. Cleaning:

-

After the analysis, carefully separate the salt plates.

-

Clean the plates thoroughly with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and a soft lens tissue.

-

Store the clean, dry plates in a desiccator to prevent damage from moisture.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of this compound.

References

An In-depth Technical Guide to Methyl 3-oxopropanoate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxopropanoate (B1240783), also known as methyl formylacetate, is a versatile organic compound with the chemical formula C₄H₆O₃.[1] As a β-keto ester, it possesses two key functional groups: a methyl ester and a ketone. This bifunctionality makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules. Its reactivity allows it to participate in a variety of chemical transformations, including condensation and acylation reactions, rendering it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 3-oxopropanoate, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential biological activities.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic fruity odor.[1] It is soluble in organic solvents such as ethanol (B145695) and ether, but has limited solubility in water.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₃ | [1] |

| Molecular Weight | 102.09 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | 131.934 °C at 760 mmHg | [2] |

| Density | 1.071 g/cm³ | [2] |

| Refractive Index | 1.388 | [2] |

| Flash Point | 39.507 °C | [2] |

| Melting Point | Not available | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 63857-17-0 | [1] |

| InChI Key | AGADEVQOWQDDFX-UHFFFAOYSA-N | |

| SMILES | COC(=O)CC=O | [1] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃), a singlet for the methylene (B1212753) protons (C-CH₂-C), and a singlet for the aldehydic proton (CHO). The enol tautomer would exhibit a characteristic signal for the enolic proton and a vinyl proton signal.

-

¹³C NMR: The carbon NMR spectrum would display signals for the methyl ester carbon, the methylene carbon, the ketone carbonyl carbon, and the ester carbonyl carbon.

-

FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. A broad O-H stretch would be observed if the enol form is present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the methoxy (B1213986) group and other fragments.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

The Claisen condensation is a classic method for the formation of β-keto esters.[4][5][6] While a specific protocol for this compound is not detailed in the provided search results, a general procedure for a similar transformation, the self-condensation of methyl acetate (B1210297) to form methyl acetoacetate (B1235776), is described below. This can be adapted for the synthesis of other β-keto esters.

Reaction: 2 CH₃COOCH₃ → CH₃COCH₂COOCH₃ + CH₃OH

Materials:

-

Methyl acetate

-

Sodium methoxide (B1231860)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Glacial acetic acid

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium methoxide in methanol (B129727) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The methanol is removed by distillation, and the resulting solid sodium methoxide is suspended in anhydrous diethyl ether.

-

Methyl acetate is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional period to ensure the reaction goes to completion.

-

The reaction mixture is then cooled in an ice bath, and a mixture of glacial acetic acid and water is added to neutralize the excess base and decompose the sodium salt of the β-keto ester.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined ethereal extracts are washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the resulting crude methyl acetoacetate is purified by fractional distillation under reduced pressure.

Logical Workflow for Claisen Condensation:

Knoevenagel Condensation with this compound

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7][8][9] this compound, with its active methylene group, can participate in this reaction. A general protocol for the Knoevenagel condensation of a carbonyl compound with an active methylene compound is provided below.

Reaction: R-CHO + CH₂(COOCH₃)₂ → R-CH=C(COOCH₃)₂ + H₂O

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

This compound (or another active methylene compound)

-

Weak base catalyst (e.g., piperidine, ammonium (B1175870) acetate)

-

Solvent (e.g., ethanol, toluene, or solvent-free)

-

Dean-Stark apparatus (if using a solvent like toluene)

Procedure:

-

In a round-bottom flask, the aldehyde, this compound, and a catalytic amount of the weak base are combined in the chosen solvent.

-

If using toluene, a Dean-Stark apparatus is attached to remove the water formed during the reaction, driving the equilibrium towards the product.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by a suitable technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography.

Experimental Workflow for Knoevenagel Condensation:

References

- 1. CAS 63857-17-0: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. 63857-17-0|this compound|BLD Pharm [bldpharm.com]

- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

Theoretical Reactivity of Methyl 3-Oxopropanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxopropanoate (B1240783), a versatile β-keto ester, is a pivotal building block in organic synthesis and holds significant potential in the development of novel pharmaceuticals. Its reactivity is governed by the interplay of its ketone and ester functionalities, leading to a rich chemical profile that includes keto-enol tautomerism, susceptibility to nucleophilic attack, and participation in a variety of condensation reactions. This technical guide provides an in-depth theoretical analysis of the reactivity of methyl 3-oxopropanoate, leveraging computational chemistry principles and analogous data from related β-keto esters to elucidate its chemical behavior. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, quantitative reactivity parameters, and detailed computational protocols.

Introduction

This compound (C₄H₆O₃) is a key intermediate in numerous synthetic pathways due to its bifunctional nature. The presence of a ketone carbonyl group and an ester carbonyl group separated by a methylene (B1212753) unit confers unique reactivity upon the molecule. Understanding the theoretical underpinnings of its reactivity is crucial for predicting its behavior in complex reaction environments, designing novel synthetic routes, and developing new therapeutic agents. This guide will delve into the core aspects of its reactivity, including keto-enol tautomerism, acidity of the α-protons, and its participation in fundamental organic reactions.

Keto-Enol Tautomerism

A fundamental aspect of the reactivity of this compound is its existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is a dynamic process involving the migration of a proton and the shifting of electrons. The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and pH.[1]

Theoretical Analysis of Tautomeric Equilibrium

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for investigating the thermodynamics of keto-enol tautomerism. While specific DFT studies on this compound are not abundant in the literature, extensive research on the closely related methyl acetoacetate (B1235776) provides a strong basis for understanding this phenomenon. These studies allow for the calculation of the relative energies of the keto and enol forms, the equilibrium constant (Keq), and the Gibbs free energy change (ΔG) of the tautomerization process.[2][3]

Table 1: Predicted Thermodynamic Data for Keto-Enol Tautomerism of a Generic β-Keto Ester (in vacuo)

| Parameter | Keto Form | Enol Form | ΔE (kcal/mol) | Keq | ΔG (kcal/mol) |

| Relative Energy | 0.00 | -2.50 | -2.50 | 7.8 | -1.22 |

Note: The data presented is a representative example based on computational studies of similar β-keto esters and serves to illustrate the expected trend. Actual values for this compound would require specific DFT calculations.

The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen. In non-polar solvents, the enol form is generally more favored, while polar solvents can stabilize the more polar keto form through intermolecular hydrogen bonding.[4]

Visualization of Tautomerization

Caption: Keto-enol tautomerism of this compound.

Reactivity of the α-Protons

The methylene protons situated between the two carbonyl groups (α-protons) of this compound are significantly acidic. This acidity is a direct consequence of the ability of both carbonyl groups to stabilize the resulting carbanion (enolate) through resonance.

Gas-Phase Acidity and Proton Affinity

Theoretical calculations can provide quantitative measures of acidity, such as gas-phase acidity (GA) and proton affinity (PA). The gas-phase acidity corresponds to the Gibbs free energy change for the deprotonation reaction in the gas phase, while the proton affinity is the negative of the enthalpy change for the protonation of the conjugate base.

Table 2: Predicted Gas-Phase Acidity and Proton Affinity of a Generic β-Keto Ester

| Parameter | Value (kcal/mol) |

| Gas-Phase Acidity (GA) | ~340 |

| Proton Affinity (PA) of Enolate | ~345 |

Note: These are estimated values based on data for similar compounds. Specific calculations for this compound are required for precise values.

The enolate of this compound is a soft nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions.

Key Reactions and Theoretical Mechanistic Insights

The unique structural features of this compound allow it to undergo a range of important organic reactions. Computational studies can provide detailed mechanistic pathways, transition state geometries, and activation energies for these transformations.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. The self-condensation of this compound would proceed through the formation of an enolate, which then acts as a nucleophile, attacking the ester carbonyl of a second molecule.

Caption: Workflow for the Claisen condensation of this compound.

Michael Addition

In a Michael addition, the enolate of this compound can act as a Michael donor and add to an α,β-unsaturated carbonyl compound (Michael acceptor) in a conjugate fashion. Computational studies can model the transition states to predict the stereochemical outcome of such reactions.[5]

Caption: Logical flow of a Michael addition reaction.

Hydrolysis

The ester functionality of this compound can be hydrolyzed under acidic or basic conditions to yield 3-oxopropanoic acid. Theoretical studies can elucidate the reaction mechanism, including the formation of tetrahedral intermediates and the role of catalysts. DFT calculations can be employed to determine the activation barriers for both acid- and base-catalyzed hydrolysis.[6]

Experimental Protocols for Theoretical Studies

The following section outlines a general methodology for the computational investigation of the reactivity of this compound using Density Functional Theory (DFT).

Software

A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Computational Method

-

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products should be fully optimized. A common and reliable level of theory for such calculations is the B3LYP functional with a 6-31+G(d,p) basis set.

-

Frequency Calculations: Vibrational frequency calculations should be performed at the same level of theory as the geometry optimizations. This is crucial to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed. The solvent of interest (e.g., water, methanol, chloroform) should be specified.

-

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that a located transition state connects the correct reactants and products.

Data Analysis

-

Relative Energies: The relative energies of different species (e.g., keto vs. enol tautomers) are calculated by taking the difference in their total electronic energies, including ZPVE corrections.

-

Activation Barriers: The activation energy (Ea) of a reaction step is calculated as the energy difference between the transition state and the corresponding reactant(s).

-

Thermodynamic Parameters: Enthalpies (H) and Gibbs free energies (G) can be obtained from the output of the frequency calculations.

Caption: General workflow for a DFT study of a reaction mechanism.

Conclusion

The theoretical study of this compound provides invaluable insights into its reactivity, guiding its application in organic synthesis and drug development. Through computational chemistry, we can probe its keto-enol tautomerism, the acidity of its α-protons, and the mechanisms of its characteristic reactions. While direct computational data for this compound is an area ripe for further investigation, the principles and methodologies outlined in this guide, supported by data from analogous systems, offer a robust framework for understanding and predicting its chemical behavior. This theoretical foundation is essential for harnessing the full synthetic potential of this versatile molecule.

References

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. biopchem.education [biopchem.education]

- 4. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data of Methyl 3-oxopropanoate (CAS 63857-17-0) and a Closely Related Analog

Disclaimer: Despite a comprehensive search across multiple chemical and spectral databases, including the Spectral Database for Organic Compounds (SDBS), NIST Chemistry WebBook, Reaxys, and SciFinder, no publicly available experimental spectral data was found for Methyl 3-oxopropanoate (B1240783) (CAS 63857-17-0). Therefore, this guide will present spectral data and experimental protocols for a structurally similar compound, Methyl Propanoate (CAS 554-12-1) , to provide researchers, scientists, and drug development professionals with a representative understanding of the spectral characteristics of a simple methyl ester. The methodologies and data interpretation principles described herein are directly applicable to the analysis of Methyl 3-oxopropanoate, should the data become available.

Introduction to this compound

This compound is an organic compound with the chemical formula C₄H₆O₃. It features both an ester and a ketone functional group. Due to the lack of available spectral data, a detailed analysis of its specific spectral features is not possible at this time.

Spectral Data Analysis of a Structural Analog: Methyl Propanoate (CAS 554-12-1)

To illustrate the principles of spectral data analysis for a simple methyl ester, this section provides a detailed overview of the spectral data for Methyl Propanoate.

¹H NMR Spectral Data

Table 1: ¹H NMR Spectral Data for Methyl Propanoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.67 | Singlet | 3H | -OCH₃ |

| 2.30 | Quartet | 2H | -CH₂- |

| 1.14 | Triplet | 3H | -CH₃ |

¹³C NMR Spectral Data

Table 2: ¹³C NMR Spectral Data for Methyl Propanoate

| Chemical Shift (δ) ppm | Assignment |

| 174.7 | C=O (Ester) |

| 51.4 | -OCH₃ |

| 27.6 | -CH₂- |

| 9.1 | -CH₃ |

Infrared (IR) Spectral Data

Table 3: Infrared (IR) Spectral Data for Methyl Propanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2985 - 2875 | Strong | C-H Stretch (Alkyl) |

| 1740 | Strong | C=O Stretch (Ester) |

| 1250 - 1100 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry (MS) Data for Methyl Propanoate

| m/z | Relative Intensity (%) | Assignment |

| 88 | 25 | [M]⁺ (Molecular Ion) |

| 73 | 5 | [M - CH₃]⁺ |

| 59 | 100 | [CH₃C(O)O]⁺ |

| 57 | 20 | [CH₃CH₂C=O]⁺ |

| 29 | 40 | [CH₃CH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a liquid organic compound such as Methyl Propanoate. These protocols would be suitable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of the analyte (5-25 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the ¹H frequency.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Key parameters include a spectral width of approximately 15 ppm, a pulse angle of 30-45 degrees, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Key parameters include a spectral width of approximately 220 ppm and a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Impact (EI) ionization is a common method for small organic molecules. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of an unknown organic compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

An In-depth Technical Guide on the Discovery and Isolation of Methyl 3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxopropanoate (B1240783), a beta-keto ester with the CAS number 63857-17-0, is a reactive molecule of interest in organic synthesis. Despite its simple structure, detailed information regarding its specific discovery and isolation is not well-documented in historical chemical literature. Its existence and synthesis are predicated on the foundational principles of condensation reactions developed in the 19th century. This technical guide consolidates the theoretical basis for its synthesis, primarily through the crossed Claisen condensation, provides a detailed experimental protocol for its preparation and purification, and presents its characteristic spectroscopic data. The inherent instability and reactivity of β-keto esters lacking α-substituents likely contribute to the scarcity of dedicated literature on this specific compound.

Historical Context and Discovery

Pinpointing the exact moment of the first synthesis and isolation of methyl 3-oxopropanoate is challenging due to the nature of early chemical literature. However, the intellectual framework for its creation was established with the development of the Claisen condensation by Rainer Ludwig Claisen in 1887.[1] This reaction, which forms carbon-carbon bonds between two esters or an ester and another carbonyl compound in the presence of a strong base, provides the primary theoretical route to β-keto esters like this compound.[1]

It is highly probable that this compound was first synthesized as part of broader investigations into the scope and mechanism of the Claisen condensation. The reaction of methyl acetate (B1210297) with methyl formate (B1220265), in the presence of a strong base like sodium methoxide (B1231860), represents the most direct synthetic pathway to this compound.

Synthetic Pathway: Crossed Claisen Condensation

The most viable method for the synthesis of this compound is the crossed Claisen condensation between methyl acetate and methyl formate. In this reaction, methyl acetate serves as the enolizable component, while methyl formate, lacking α-hydrogens, acts as the acylating agent.[2][3]

The reaction proceeds through the following key steps:

-

Enolate Formation: A strong base, typically sodium methoxide, deprotonates the α-carbon of methyl acetate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The methyl acetate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl formate.

-

Elimination: The tetrahedral intermediate formed collapses, eliminating a methoxide ion to yield this compound.

dot

Caption: Crossed Claisen condensation for this compound synthesis.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and purification of this compound.

Preparation of Sodium Methoxide in Methanol (B129727) (2M Solution)

Materials:

-

Sodium metal

-

Anhydrous methanol

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice-water bath

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Place freshly cut sodium metal (4.6 g, 0.2 mol) into the flask.

-

Slowly add anhydrous methanol (100 mL) dropwise from the dropping funnel. The reaction is highly exothermic.[4]

-

Control the reaction rate by adjusting the addition rate of methanol and by using an ice-water bath to maintain a gentle reflux.[4]

-

Once all the sodium has dissolved, the resulting solution of sodium methoxide is ready for use.

Synthesis of this compound

Materials:

-

Sodium methoxide solution (2M in methanol)

-

Methyl acetate

-

Methyl formate

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice-water bath

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, combine methyl acetate (14.8 g, 0.2 mol) and methyl formate (12.0 g, 0.2 mol).

-

Cool the mixture in an ice-water bath.

-

Slowly add the prepared 2M sodium methoxide solution (100 mL, 0.2 mol) to the ester mixture while stirring vigorously.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

After the reaction period, cool the mixture again in an ice-water bath and neutralize it by the slow addition of concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper.

-

Transfer the mixture to a separatory funnel and add 100 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Vacuum Distillation

Due to the relatively high boiling point and potential for decomposition at atmospheric pressure, purification of this compound is best achieved by vacuum distillation.[4][5]

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Cold trap

-

Heating mantle with magnetic stirring

Procedure:

-

Assemble a dry short-path distillation apparatus.

-

Transfer the crude this compound into the distillation flask.

-

Slowly apply vacuum to the system.

-

Gently heat the flask with stirring.

-

Collect the fraction that distills at the appropriate temperature and pressure. The boiling point will be significantly lower than at atmospheric pressure.

-

Monitor the purity of the collected fractions by a suitable analytical method such as GC-MS or NMR.

References

Stability and Decomposition of Methyl 3-oxopropanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxopropanoate (B1240783), a β-keto ester, is a valuable building block in organic synthesis. However, its utility is often complicated by its inherent instability. This technical guide provides a comprehensive overview of the stability and decomposition pathways of methyl 3-oxopropanoate. The primary degradation routes—hydrolysis and decarboxylation—are discussed in detail, including their mechanisms and the factors that influence their rates. This document also outlines detailed experimental protocols for studying the decomposition of this compound and presents quantitative data in structured tables for ease of comparison.

Introduction

This compound (C₄H₆O₃) is the methyl ester of 3-oxopropanoic acid. As a β-keto ester, it possesses a unique chemical structure with a ketone group at the β-position relative to the ester carbonyl group. This arrangement makes the α-protons acidic and the molecule susceptible to specific degradation pathways, primarily hydrolysis and decarboxylation.[1] A thorough understanding of these decomposition processes is critical for its handling, storage, and application in multi-step syntheses, particularly in the development of pharmaceuticals and other fine chemicals.

Chemical Stability and Influencing Factors

The stability of this compound is significantly influenced by environmental conditions such as pH, temperature, and the presence of nucleophiles or catalysts. As a general principle for β-keto esters, acidic conditions can promote hydrolysis, while both acidic and thermal conditions can lead to decarboxylation of the corresponding β-keto acid.[2][3]

Table 1: Factors Influencing the Stability of this compound

| Factor | Effect on Stability | Mechanism of Action |

| pH | Decreased stability in acidic and alkaline solutions. | Acid-catalyzed hydrolysis of the ester.[2] Base-catalyzed hydrolysis is also possible. The resulting β-keto acid is prone to decarboxylation, which is accelerated in acidic conditions. |

| Temperature | Decreased stability at elevated temperatures. | Increased temperature provides the activation energy for both hydrolysis and decarboxylation.[3] |

| Moisture | Decreased stability. | Water acts as a nucleophile in the hydrolysis of the ester group. |

| Enzymes | Potential for enzymatic hydrolysis. | Esterases or lipases can catalyze the hydrolysis of the ester bond.[4] |

Decomposition Pathways

The two primary decomposition pathways for this compound are hydrolysis and decarboxylation. These can occur sequentially, with hydrolysis of the methyl ester to 3-oxopropanoic acid, followed by the decarboxylation of the β-keto acid.

Hydrolysis

Under aqueous conditions, particularly in the presence of acid or base catalysts, the ester group of this compound can be hydrolyzed to form 3-oxopropanoic acid and methanol.[1]

Caption: Hydrolysis of this compound.

Decarboxylation of the Corresponding β-Keto Acid

The product of hydrolysis, 3-oxopropanoic acid, is a β-keto acid and is highly susceptible to decarboxylation upon heating.[5] This reaction proceeds through a cyclic, six-membered transition state to yield acetone (B3395972) and carbon dioxide.[3][6]

Caption: Decarboxylation of 3-Oxopropanoic Acid.

Quantitative Data

Table 2: Predicted Decomposition Products of this compound

| Decomposition Pathway | Primary Products | Secondary Products/Intermediates |

| Hydrolysis | 3-Oxopropanoic Acid, Methanol | - |

| Decarboxylation (of 3-oxopropanoic acid) | Acetone, Carbon Dioxide | Enol intermediate |

Experimental Protocols

The following protocols are designed to study the stability and decomposition of this compound.

Protocol 1: Analysis of Hydrolytic Stability by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method to monitor the hydrolysis of this compound to 3-oxopropanoic acid over time under controlled pH and temperature.

Workflow Diagram:

Caption: Workflow for HPLC Analysis of Hydrolysis.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Phosphate buffer components

-

Formic acid (for mobile phase)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Preparation of Buffered Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

-

Sample Preparation: Dissolve a known concentration of this compound in each buffer to initiate the hydrolysis study.

-

Incubation: Maintain the solutions at a constant temperature (e.g., 25°C, 40°C, 60°C).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by diluting the aliquot in a cold mobile phase to prevent further degradation.

-

HPLC Analysis:

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Quantify the decrease in the peak area of this compound and the increase in the peak area of 3-oxopropanoic acid over time to determine the rate of hydrolysis.

Protocol 2: Analysis of Thermal Decomposition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to identify the volatile products of thermal decomposition of this compound.

Workflow Diagram:

Caption: Workflow for GC-MS Analysis of Thermal Decomposition.

Materials:

-

This compound

-

GC-MS system with a pyrolysis inlet or a heated injection port.

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in a pyrolysis tube or a GC vial.

-

Thermal Decomposition: The sample is heated rapidly to the desired temperature in the GC inlet or pyrolyzer.

-

GC Separation: The volatile decomposition products are separated on a suitable capillary column (e.g., a polar stationary phase).

-

MS Detection: The separated components are detected and identified by mass spectrometry.

-

Data Analysis: The mass spectra of the degradation products are compared with spectral libraries to identify the decomposition products.

Conclusion

This compound is a reactive molecule whose stability is a critical consideration in its application. The primary decomposition pathways of hydrolysis and subsequent decarboxylation are influenced by pH, temperature, and the presence of water. For optimal stability, this compound should be stored in anhydrous conditions at low temperatures. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the stability of this compound and to identify its degradation products under various conditions, thereby enabling its more effective use in research and development.

References

- 1. aklectures.com [aklectures.com]

- 2. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidines using Methyl 3-Oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of pyrimidine (B1678525) derivatives, specifically 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), utilizing methyl 3-oxopropanoate (B1240783) (also known as methyl acetoacetate) as a key precursor. The protocols detailed herein are based on the well-established Biginelli reaction, a one-pot, three-component synthesis that offers an efficient and versatile route to a wide array of biologically active heterocyclic compounds.

Introduction

Pyrimidines and their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and antihypertensive properties. The Biginelli reaction, first reported in 1893, is a cornerstone of pyrimidine synthesis, involving the acid-catalyzed condensation of an aldehyde, a β-ketoester (in this case, methyl 3-oxopropanoate), and urea (B33335) or thiourea.[1] This multicomponent reaction is highly valued for its operational simplicity and atom economy.

The resulting DHPMs have shown considerable promise as calcium channel blockers, acting as antagonists to L-type calcium channels, which are crucial in regulating cardiovascular function.[2][3][4] This has led to their investigation as potential therapeutic agents for hypertension and other cardiovascular disorders. Furthermore, various DHPM derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria.[5][6]

These notes provide detailed experimental protocols for the synthesis of DHPMs from this compound, a summary of quantitative data for representative compounds, and a visualization of the calcium channel blocking mechanism of action.

Data Presentation: Synthesis of Dihydropyrimidinones

The following table summarizes the synthesis of various 3,4-dihydropyrimidin-2(1H)-ones from this compound, different aromatic aldehydes, and urea, highlighting the reaction conditions and key analytical data.

| Entry | Aldehyde | Product Name | Yield (%) | M.P. (°C) | Spectroscopic Data Highlights |

| 1 | Benzaldehyde | Methyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 85 | 208-210 | IR (KBr, cm⁻¹): 3244 (N-H), 1710 (C=O, ester), 1645 (C=O, urea). ¹H NMR (DMSO-d₆, δ ppm): 9.19 (s, 1H, NH), 7.72 (s, 1H, NH), 7.2-7.4 (m, 5H, Ar-H), 5.14 (d, 1H, CH), 3.51 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃). |

| 2 | 4-Chlorobenzaldehyde | Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 92 | 213-215 | IR (KBr, cm⁻¹): 3240 (N-H), 1705 (C=O, ester), 1650 (C=O, urea). ¹H NMR (DMSO-d₆, δ ppm): 9.25 (s, 1H, NH), 7.80 (s, 1H, NH), 7.39 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 5.15 (d, 1H, CH), 3.53 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃). |

| 3 | 4-Methoxybenzaldehyde | Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 89 | 199-201 | IR (KBr, cm⁻¹): 3248 (N-H), 1709 (C=O, ester), 1647 (C=O, urea). ¹H NMR (DMSO-d₆, δ ppm): 9.16 (s, 1H, NH), 7.67 (s, 1H, NH), 7.14 (d, 2H, Ar-H), 6.87 (d, 2H, Ar-H), 5.09 (d, 1H, CH), 3.72 (s, 3H, Ar-OCH₃), 3.52 (s, 3H, OCH₃), 2.24 (s, 3H, CH₃). |

| 4 | 4-Nitrobenzaldehyde | Methyl 4-(4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 95 | 209-211 | IR (KBr, cm⁻¹): 3233 (N-H), 1730 (C=O, ester), 1697 (C=O, urea), 1522 (NO₂). ¹H NMR (DMSO-d₆, δ ppm): 9.34 (s, 1H, NH), 8.22 (d, 2H, Ar-H), 7.88 (s, 1H, NH), 7.50 (d, 2H, Ar-H), 5.28 (d, 1H, CH), 3.55 (s, 3H, OCH₃), 2.27 (s, 3H, CH₃). |

Experimental Protocols

General Protocol for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

This protocol describes a general method for the Biginelli reaction using this compound, an aromatic aldehyde, and urea under solvent-free conditions with catalytic trichloroacetic acid.[7]

Materials:

-

Aromatic aldehyde (1 mmol)

-

This compound (methyl acetoacetate) (1 mmol)

-

Urea (1.5 mmol)

-

Trichloroacetic acid (0.032 g, 20 mol%)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), urea (1.5 mmol), and trichloroacetic acid (20 mol%).

-

Stir the mixture at 70°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/n-hexane). Reaction times typically range from 4 to 15 minutes depending on the aldehyde used.[7]

-

Upon completion of the reaction, add crushed ice to the reaction mixture and stir for 5-10 minutes.

-

The solid product that precipitates is collected by vacuum filtration and washed with cold water.

-

The crude product is then recrystallized from hot ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.

Protocol for Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[8]

Materials:

-

Aromatic aldehyde (1 mmol)

-

This compound (1 mmol)

-

Urea (1.2 mmol)

-

Acid-functionalized mesoporous polymer catalyst (6 wt.% with respect to the aldehyde)[8]

-

Ethanol (for workup and recrystallization)

Procedure:

-

In a microwave-safe glass vial, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), urea (1.2 mmol), and the polymer catalyst (6 wt.%).

-

Place the vial in a microwave reactor and irradiate for 10-20 minutes at 80°C with a power of 50 W.[8] Monitor the reaction by TLC.

-

After the reaction is complete, dissolve the solid product in ethanol and filter to remove the catalyst.

-

Remove the ethanol from the filtrate using a rotary evaporator.

-

Wash the resulting solid with deionized water.

-

Recrystallize the product from hot ethanol and dry in a vacuum oven at 60°C for 6 hours.

Mandatory Visualizations

Biginelli Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Biginelli reaction.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for Crossed Claisen Condensation Utilizing Methyl 3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the formation of β-keto esters or β-diketones. This document provides detailed application notes and a protocol for a crossed Claisen condensation reaction. In this specific application, methyl 3-oxopropanoate (B1240783) (also known as methyl acetoacetate) serves as the enolizable ester, reacting with a non-enolizable ester, diethyl carbonate. This reaction is of significant interest as it provides a direct route to dimethyl 2-acetylmalonate, a valuable intermediate in the synthesis of more complex molecules, including heterocycles and pharmacologically active compounds.

In a crossed Claisen condensation, it is crucial that one of the ester partners lacks α-hydrogens to prevent self-condensation and the formation of a mixture of products. Diethyl carbonate is an ideal non-enolizable partner for this purpose. The reaction is typically mediated by a strong base, such as sodium ethoxide or sodium methoxide (B1231860). The base deprotonates the α-carbon of methyl 3-oxopropanoate to form a reactive enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester product. To ensure the reaction proceeds to completion, a stoichiometric amount of base is required to deprotonate the resulting β-keto ester, which is more acidic than the starting ester, thereby driving the equilibrium forward.

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanistic steps of the crossed Claisen condensation between this compound and diethyl carbonate.

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocols

Synthesis of Dimethyl 2-acetylmalonate via Crossed Claisen Condensation

This protocol details the procedure for the crossed Claisen condensation of this compound with diethyl carbonate.

Materials:

-

This compound (CH₃COCH₂COOCH₃)

-

Diethyl carbonate ((CH₃CH₂O)₂CO)

-

Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)

-

Anhydrous ethanol or methanol

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, add sodium ethoxide (1.0 equivalent) to anhydrous ethanol. Stir the mixture until the sodium ethoxide is fully dissolved.

-

Addition of Reactants: To the solution of sodium ethoxide, add an excess of diethyl carbonate (e.g., 3.0 equivalents). Begin to slowly add this compound (1.0 equivalent) dropwise from the addition funnel over a period of 30-60 minutes while stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly acidify the mixture by adding 1 M HCl with vigorous stirring until the pH is approximately 2-3.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The crude product can be purified by vacuum distillation to yield pure dimethyl 2-acetylmalonate.

-

Data Presentation

The following table summarizes typical quantitative data for the crossed Claisen condensation of this compound with diethyl carbonate.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 equivalent |

| Diethyl carbonate | 3.0 equivalents |

| Base (Sodium Ethoxide) | 1.1 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 2 - 4 hours |

| Product | |

| Product Name | Dimethyl 2-acetylmalonate |

| Yield | 60 - 75% |

| Characterization Data | |

| Boiling Point | ~95-98 °C at 10 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) δ | ~3.8 (s, 6H, 2 x OCH₃), 3.4 (s, 1H, CH), 2.2 (s, 3H, COCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ | ~202 (C=O, ketone), 168 (C=O, ester), 58 (CH), 53 (OCH₃), 29 (COCH₃) |

| IR (neat) ν (cm⁻¹) | ~1740 (C=O, ester), 1720 (C=O, ketone) |

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of dimethyl 2-acetylmalonate.

Caption: Experimental Workflow for Crossed Claisen Condensation.

Application Notes and Protocols: Michael Addition Reactions Involving Methyl 3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction